molecular formula C12H17NO4 B12723533 Ethyldihydroxypropyl aminobenzoate CAS No. 79461-57-7

Ethyldihydroxypropyl aminobenzoate

Cat. No.: B12723533
CAS No.: 79461-57-7
M. Wt: 239.27 g/mol
InChI Key: ASCDCPAWHPUGMN-UHFFFAOYSA-N
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Description

Ethyldihydroxypropyl aminobenzoate is a chemical compound that belongs to the class of aminobenzoates. It is structurally related to para-aminobenzoic acid (PABA), which is a well-known compound used in various applications, including pharmaceuticals and cosmetics. This compound is characterized by its ethyl and dihydroxypropyl groups attached to the aminobenzoate core, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyldihydroxypropyl aminobenzoate can be synthesized through a multi-step process involving the esterification of para-aminobenzoic acid followed by the introduction of ethyl and dihydroxypropyl groups. One common method involves the esterification of para-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl para-aminobenzoate. This intermediate can then be reacted with dihydroxypropylamine under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and yield. Continuous-flow systems allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyldihydroxypropyl aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzene ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyldihydroxypropyl aminobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyldihydroxypropyl aminobenzoate involves its interaction with specific molecular targets and pathways. As a local anesthetic, it blocks nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action prevents the initiation and propagation of nerve signals, leading to a numbing effect. Additionally, the compound’s anti-inflammatory properties may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Ethyldihydroxypropyl aminobenzoate can be compared with other similar compounds, such as:

    Benzocaine: Another local anesthetic with a similar structure but lacks the dihydroxypropyl group.

    Procaine: A local anesthetic with an ester linkage and an amino group, used in medical applications.

    Tetracaine: A more potent local anesthetic with a longer duration of action compared to benzocaine and procaine.

Properties

CAS No.

79461-57-7

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-(2,3-dihydroxypropylamino)benzoate

InChI

InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-7-11(15)8-14/h3-6,11,13-15H,2,7-8H2,1H3

InChI Key

ASCDCPAWHPUGMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(CO)O

Origin of Product

United States

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